molecular formula C17H15ClN2O4S B2395115 2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1705745-12-5

2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide

Cat. No. B2395115
CAS RN: 1705745-12-5
M. Wt: 378.83
InChI Key: MDOPFKWZSJPQKZ-UHFFFAOYSA-N
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Description

2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research applications.

Scientific Research Applications

Antimycobacterial Activities

Research has demonstrated the synthesis and antimycobacterial activities of hydroxyethylsulfonamides derived from phenylalanine epoxides, highlighting the significance of the free amino group at C2 and the sulfonamide moiety for biological activity. These compounds have shown efficacy against M. tuberculosis, with variations in activity correlated to their lipophilic properties, although high cytotoxicity was observed against Hep G2 A16 cell lineage (Moreth et al., 2014).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides and benzene-sulfonamides have been synthesized and evaluated for their cardiac electrophysiological activity, demonstrating potential as selective class III agents for arrhythmia treatment. These findings suggest the viability of the 1H-imidazol-1-yl moiety as a replacement for the methylsulfonylamino group to produce class III electrophysiological activity (Morgan et al., 1990).

Chlorosulfonation and Biological Screening

The chlorosulfonation of N-benzyl carboxamides has been studied, leading to the synthesis of various derivatives with preliminary biological screening against fungi, insects, and weeds. This research opens avenues for developing new compounds with potential agricultural applications (Cremlyn et al., 1989).

Inhibitors of Carbonic Anhydrases

Aromatic sulfonamide inhibitors of carbonic anhydrases have shown significant inhibitory effects on several isoenzymes, indicating their potential in therapeutic applications for conditions where modulation of carbonic anhydrase activity is beneficial (Supuran et al., 2013).

Antimalarial and Antiviral Applications

The antimalarial activity of sulfonamide derivatives has been explored, with some compounds exhibiting potent effects against Plasmodium falciparum. Additionally, molecular docking studies have suggested potential antiviral applications against SARS-CoV-2, demonstrating the versatility of sulfonamides in addressing various infectious diseases (Fahim & Ismael, 2021).

Novel Synthetic Routes and Biological Activities

The development of novel synthetic routes for the production of sulfonamide derivatives has been reported, alongside evaluations of their biological activities, such as antimicrobial effects. This research underlines the importance of innovative synthesis methods in creating compounds with desirable biological properties (Fadel & Al-Azzawi, 2021).

properties

IUPAC Name

2-[4-[(3-chlorophenyl)sulfonylamino]but-2-ynoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c18-13-6-5-7-14(12-13)25(22,23)20-10-3-4-11-24-16-9-2-1-8-15(16)17(19)21/h1-2,5-9,12,20H,10-11H2,(H2,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOPFKWZSJPQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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